molecular formula C21H23N3OS B2770430 4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897476-37-8

4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B2770430
CAS RN: 897476-37-8
M. Wt: 365.5
InChI Key: MOXOTSBEOCNTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through N-alkylation . This involves the reaction of a piperazine derivative with an appropriate alkylating agent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques such as NMR and MS can provide information about the compound’s molecular weight, polarity, and other properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research indicates that benzothiazole derivatives exhibit variable and modest antimicrobial activity against a range of bacteria and fungi. Notably, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated antimicrobial effects, with specific focus on their structure-activity relationship and the potential for novel therapeutic applications (Patel et al., 2011; Patel & Agravat, 2007). Additionally, new benzothiazoles were synthesized and evaluated for their antimicrobial properties, emphasizing the ongoing interest in developing benzothiazole-based agents with improved antimicrobial efficacy (Al-Talib et al., 2016).

Anticancer Activity

A series of benzothiazole and benzoxazole derivatives were synthesized and evaluated for their antitumor activities against human breast cancer cell lines. Compounds with N-methyl piperazinyl substitution demonstrated potent inhibitory activity, showcasing the potential of benzothiazole derivatives in cancer therapy (Abdelgawad et al., 2013). This highlights the versatility of benzothiazole derivatives in targeting various cancer types through molecular interactions with key receptors.

Enzyme Inhibition for Therapeutic Applications

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties. Some compounds exhibited inhibitory effects comparable to Donepezil, suggesting their potential as therapeutic agents in conditions where enzyme inhibition is beneficial (Mohsen et al., 2014).

Structural and Spectral Characterization

The structural and spectral characterization of these compounds provides insights into their potential mechanisms of action and pharmacological activities. Studies like the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid offer a foundation for understanding the molecular basis of their biological activities and for the development of new derivatives with enhanced properties (Faizi et al., 2016).

properties

IUPAC Name

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-17-9-6-10-18-20(17)22-21(26-18)24-13-11-23(12-14-24)19(25)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOTSBEOCNTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.